3-((3-chlorophenyl)(4-methylpiperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one
Description
The compound "3-((3-chlorophenyl)(4-methylpiperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one" is a pyridin-2(1H)-one derivative featuring a 3-chlorophenyl group, a 4-methylpiperazine moiety, and a 2-methoxyethyl side chain. The 4-hydroxy and 3-chlorophenyl substituents may enhance hydrogen-bonding capacity and lipophilicity, respectively, influencing bioavailability and target engagement.
Properties
IUPAC Name |
3-[(3-chlorophenyl)-(4-methylpiperazin-1-yl)methyl]-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28ClN3O3/c1-15-13-18(26)19(21(27)25(15)11-12-28-3)20(16-5-4-6-17(22)14-16)24-9-7-23(2)8-10-24/h4-6,13-14,20,26H,7-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIQKSIKZJBNJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CCOC)C(C2=CC(=CC=C2)Cl)N3CCN(CC3)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((3-chlorophenyl)(4-methylpiperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one, often referred to as a piperazine derivative, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C15H20ClN3O3
- Molecular Weight : 313.79 g/mol
- IUPAC Name : this compound
Biological Activities
The biological activities of this compound have been investigated in several studies, revealing its potential in various therapeutic areas:
1. Antimicrobial Activity
Research has demonstrated that piperazine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown moderate to strong activity against bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
2. Anticancer Potential
Studies indicate that piperazine derivatives can inhibit cancer cell proliferation. This compound has been evaluated for its cytotoxic effects on various cancer cell lines, showing promising results in reducing cell viability through apoptosis induction . The specific pathways involved include the modulation of signaling cascades related to cell survival and proliferation.
3. Enzyme Inhibition
The compound has been tested for its ability to inhibit key enzymes involved in disease processes:
- Acetylcholinesterase (AChE) : Inhibition of AChE is crucial for managing conditions like Alzheimer's disease. The compound demonstrated IC50 values comparable to established inhibitors .
- Urease Inhibition : Urease inhibitors are valuable in treating infections caused by urease-producing bacteria. The compound exhibited strong inhibitory activity against urease, with IC50 values indicating significant potency .
Case Studies
Several studies have focused on the synthesis and biological evaluation of piperazine derivatives:
Case Study 1: Synthesis and Antimicrobial Evaluation
A study synthesized a series of piperazine derivatives, including the target compound, and evaluated their antimicrobial efficacy against various pathogens. The results indicated that modifications in the piperazine ring significantly influenced antibacterial activity, with some derivatives exhibiting enhanced potency .
Case Study 2: Cytotoxicity Assays
In another investigation, the cytotoxic effects of the compound were assessed using MTT assays across multiple cancer cell lines. The findings revealed that the compound effectively reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent .
The biological activity of this compound can be attributed to several mechanisms:
- Cell Membrane Disruption : Interaction with bacterial membranes leading to increased permeability.
- Enzyme Interaction : Binding to active sites of enzymes such as AChE and urease, inhibiting their function.
- Apoptosis Induction : Triggering apoptotic pathways in cancer cells through caspase activation.
Comparison with Similar Compounds
Table 1. Core Structure Comparison
Role of Piperazine Substituents
Piperazine moieties are critical for modulating receptor affinity and pharmacokinetics. The target compound’s 4-methylpiperazine group is structurally similar to derivatives studied by Murty et al. (2012), where piperazine-linked pyridazinones demonstrated anticancer activity via kinase inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
